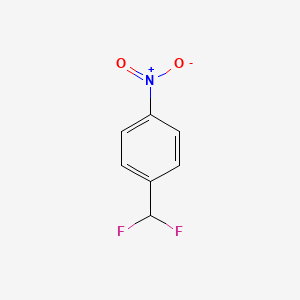

1-(Difluoromethyl)-4-nitrobenzene

描述

Contextualization within Fluorinated Organic Chemistry Research

The introduction of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. The difluoromethyl group, in particular, is of growing importance as it can act as a lipophilic hydrogen bond donor and a bioisostere for other functional groups. The study of compounds like 1-(Difluoromethyl)-4-nitrobenzene is part of a broader effort to understand and harness the effects of fluorine in the design of new functional molecules.

Role as a Key Intermediate in Advanced Organic Synthesis

This compound serves as a pivotal intermediate in the synthesis of a variety of more complex molecules. The nitro group is a versatile functional group that can be readily transformed into other functionalities, most notably an amine group through reduction. This transformation opens up a vast array of subsequent chemical reactions, including diazotization, amide bond formation, and the synthesis of various heterocyclic systems. The aromatic ring itself, activated by the electron-withdrawing nitro group, is susceptible to nucleophilic aromatic substitution, allowing for the introduction of a wide range of substituents. nih.govlibretexts.org

Overview of Current Research Trajectories

Current research involving fluorinated nitroaromatic compounds is largely driven by the pursuit of new pharmaceuticals and agrochemicals with improved efficacy and metabolic profiles. While specific research focusing solely on this compound is not extensively documented in publicly available literature, the general research trends for analogous compounds suggest its potential application in these areas. The exploration of new synthetic methodologies for the introduction of the difluoromethyl group and the development of novel transformations of the nitro group are active areas of investigation.

Structure

3D Structure

属性

IUPAC Name |

1-(difluoromethyl)-4-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F2NO2/c8-7(9)5-1-3-6(4-2-5)10(11)12/h1-4,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMHPWPAKPAVHTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(F)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60348733 | |

| Record name | 1-(difluoromethyl)-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60348733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29848-57-5 | |

| Record name | 1-(difluoromethyl)-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60348733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(difluoromethyl)-4-nitrobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Methodologies for the Synthesis of 1 Difluoromethyl 4 Nitrobenzene

Strategies Involving Aryl Halides and Fluorinated Reagents

A common and versatile approach to forming C(sp²)–CF₂H bonds involves the palladium-catalyzed difluoromethylation of aryl halides. rsc.org This method utilizes a difluorocarbene source, such as chlorodifluoromethane, in the presence of a palladium catalyst to react with aryl halides or their pseudo-halide equivalents like triflates. rsc.orgnih.gov Both electron-rich and electron-deficient aryl halides can be successfully difluoromethylated using this strategy, highlighting its broad substrate scope. rsc.org

Another notable method involves the use of hypervalent iodine(III) reagents that are adorned with difluoroacetoxy ligands. rsc.org These reagents can achieve the C–H difluoromethylation of arenes through photolysis under blue light irradiation. rsc.org Furthermore, gold complexes, specifically an isolable AuCF₂H complex, have been shown to facilitate the formation of 4-(difluoromethyl)fluorobenzene through reductive elimination. rsc.org

The choice of fluorinating agent is critical and can range from nucleophilic sources like DAST (diethylaminosulfur trifluoride) to electrophilic ones like Selectfluor. tcichemicals.comlew.ro Nucleophilic fluorinating agents react with a hydroxyl group, for instance, to stereospecifically substitute it with a fluorine atom. tcichemicals.com Electrophilic fluorinating agents, on the other hand, act as a source of "F+" and can fluorinate specific positions on a range of substrates. lew.ro

Base-Promoted Fragmentation Approaches

An alternative synthetic strategy relies on the base-promoted fragmentation of specific precursors to generate the key difluoromethylating species.

A pivotal step in certain synthetic routes is the generation of an α,α-difluorobenzyl carbanion or its equivalent. One method involves the fragmentation of highly α-fluorinated gem-diols. nih.govnih.gov This fragmentation can be used to generate α,α-difluoroenolates under mild conditions. nih.gov This approach is based on the principle that hexafluoroacetone (B58046) hydrate (B1144303) can fragment to eliminate trifluoroacetate (B77799). nih.gov

The facile release of trifluoroacetate is a key feature of some fragmentation-based methods. nih.govnih.gov This process is rapid and allows for the generation of reactive intermediates under mild conditions, which can then be trapped by a suitable electrophile. nih.gov This strategy has been successfully employed to synthesize α-halo-α,α-difluoromethyl ketones, where the liberated α,α-difluoroenolate is immediately trapped by a halogen source. nih.govnih.gov

The choice of base can significantly influence the outcome and efficiency of the synthesis. Both potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are commonly used inorganic bases in organic synthesis. researchgate.net Cesium carbonate, in particular, has been noted for its effectiveness in promoting C, N, and O alkylation and arylation reactions. researchgate.net In the context of trifluoromethylation, the use of cesium carbonate with trifluoromethyltrimethylsilane as the fluorinating agent has been shown to provide high yields. researchgate.net Studies have shown that for certain trifluoromethylation reactions, Cs₂CO₃ can lead to significantly higher yields compared to K₂CO₃, potassium hydroxide, and potassium tert-butoxide. researchgate.net The enhanced reactivity with cesium carbonate is often attributed to the "cesium effect," where the large size of the cesium cation enhances its affinity for oxygen atoms. researchgate.net

Comparative Analysis of Synthetic Routes

Each synthetic route to 1-(difluoromethyl)-4-nitrobenzene possesses distinct advantages and limitations.

| Synthetic Route | Key Reagents | Advantages | Disadvantages/Limitations |

| Palladium-Catalyzed Difluoromethylation | Aryl halides, chlorodifluoromethane, Palladium catalyst | Broad substrate scope, tolerates various functional groups. rsc.org | May require an excess of ozone-depleting chlorodifluoromethane. rsc.org |

| Hypervalent Iodine(III) Reagents | Hypervalent iodine(III) reagent with difluoroacetoxy ligands | Occurs under photolytic conditions. rsc.org | May require specialized reagents. |

| Base-Promoted Fragmentation | Highly α-fluorinated gem-diols, Base (e.g., LiBr/Et₃N) | Mild reaction conditions, versatile, rapid. nih.gov | Precursor synthesis may be multi-stepped. |

Optimization of Reaction Conditions for Enhanced Yields

Optimizing reaction conditions is crucial for maximizing the yield and selectivity of the synthesis of this compound. Key parameters that can be adjusted include the choice of catalyst, solvent, base, temperature, and reaction time.

For instance, in palladium-catalyzed reactions, the specific ligand on the palladium catalyst can influence reactivity. rsc.org The solvent system can also have a profound effect on the reaction outcome. rsc.org In base-promoted reactions, not only the type of base (e.g., K₂CO₃ vs. Cs₂CO₃) but also its concentration can be critical. researchgate.net Temperature is another key variable; for example, in some difluoromethylation reactions, mono- versus bis-difluoromethylation can be controlled by tuning the reaction temperature. rsc.org

Systematic optimization studies, often employing Design of Experiments (DoE) approaches like the Response Surface Methodology (RSM), can be used to identify the optimal set of conditions. mrs-k.or.kr Such studies vary multiple parameters simultaneously to map the reaction landscape and find the conditions that lead to the highest yield. For example, in the synthesis of nitrobenzene (B124822), factors such as catalyst concentration, stirring time, and reaction temperature have been optimized to maximize product yield. mrs-k.or.kr

Reaction Chemistry and Transformation Pathways of 1 Difluoromethyl 4 Nitrobenzene

Electrophilic Aromatic Substitution Reactions of the Nitrophenyl Moiety

The aromatic ring of 1-(difluoromethyl)-4-nitrobenzene is significantly deactivated towards electrophilic aromatic substitution (EAS) reactions. This deactivation is a consequence of the strong electron-withdrawing nature of both the nitro group and the difluoromethyl group. The nitro group deactivates the ring through both resonance and inductive effects, while the difluoromethyl group exerts a strong inductive electron-withdrawing effect.

The directing effect of these substituents dictates the regioselectivity of any potential EAS reactions. The nitro group is a well-established meta-director. wikipedia.org The difluoromethyl group, also being electron-withdrawing, is likewise expected to be a meta-director. With both substituents present, their directing effects are reinforcing. The position meta to the nitro group (and ortho to the difluoromethyl group) and the position meta to the difluoromethyl group (and ortho to the nitro group) are the most likely sites for electrophilic attack, should a reaction occur under forcing conditions.

However, due to the profound deactivation of the aromatic ring, electrophilic aromatic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions are generally not facile for this compound and typically require harsh reaction conditions with low yields. For instance, Friedel-Crafts reactions are notoriously difficult on strongly deactivated rings, and nitrobenzene (B124822) itself is sometimes used as a solvent for such reactions due to its inertness. nih.gov

Nucleophilic Reactivity of Derived Intermediates

A key aspect of the reactivity of this compound stems from the acidity of the benzylic proton, which can be abstracted by a suitable base to form a nucleophilic intermediate.

The presence of two electron-withdrawing fluorine atoms, along with the nitro group on the aromatic ring, significantly acidifies the C-H bond of the difluoromethyl group. This allows for the generation of an α,α-difluorobenzyl carbanion upon treatment with a base. Recent research has demonstrated that such carbanions can be generated from related nitro-substituted precursors.

A study by Khatri et al. (2024) has shown that α,α-difluorobenzyl carbanions can be generated from electron-deficient aromatics through the base-promoted fragmentation of α-fluorinated-gem-diols. While this specific methodology was not applied directly to this compound, the principles are highly relevant. The generated carbanion is a potent nucleophile, capable of participating in various bond-forming reactions.

The α,α-difluoro-4-nitrobenzyl carbanion, once generated, readily reacts with a variety of electrophiles. A notable example is its coupling with aldehydes. The nucleophilic carbanion attacks the electrophilic carbonyl carbon of the aldehyde, leading to the formation of a new carbon-carbon bond and yielding a difluoromethyl-substituted alcohol derivative after workup.

In the work by Khatri et al. (2024), the α,α-difluorobenzyl carbanions generated from nitro-substituted precursors were successfully coupled with both aryl and alkyl aldehydes, demonstrating the synthetic utility of this intermediate for creating complex difluoromethylated molecules. This reaction provides a valuable route to access β-hydroxy-α,α-difluoro compounds, which are important structural motifs in medicinal chemistry.

Table 1: Representative Reaction of a Nitro-Derived α,α-Difluorobenzyl Carbanion with an Aldehyde

| Reactant 1 (Carbanion Precursor) | Base | Electrophile (Aldehyde) | Product | Yield | Reference |

| 2,2-difluoro-2-(4-nitrophenyl)ethanol derivative | K₂CO₃ | 4-chlorobenzaldehyde | 1-(4-chlorophenyl)-2,2-difluoro-2-(4-nitrophenyl)ethanol derivative | 56% |

Transformations Involving the Nitro Functional Group

The nitro group of this compound is a versatile functional handle that can be transformed into a variety of other groups, most notably an amino group. The reduction of the nitro group is a fundamental and widely used transformation in organic synthesis.

The conversion of this compound to 4-(difluoromethyl)aniline (B1424316) is a key synthetic step that opens up a wide array of further derivatization possibilities. This reduction can be achieved using various reducing agents and conditions. A common and efficient method involves the use of iron powder in the presence of an acid, such as ammonium (B1175870) chloride, in a suitable solvent like tetrahydrofuran (B95107) at room temperature.

Table 2: Reduction of this compound

| Starting Material | Reagents | Solvent | Product | Reference |

| This compound | Fe, NH₄Cl | Tetrahydrofuran/Water | 4-(Difluoromethyl)aniline |

Other catalytic hydrogenation methods, employing catalysts such as platinum or palladium on carbon, are also effective for the reduction of nitroarenes to anilines and could likely be applied to this substrate. researchgate.netresearchgate.netrsc.orgrsc.org

Further Functional Group Interconversions and Derivatization Strategies

The synthesis of 4-(difluoromethyl)aniline from this compound provides access to a valuable building block for the introduction of the difluoromethylphenyl moiety into more complex structures. The amino group of 4-(difluoromethyl)aniline can undergo a wide range of chemical reactions.

For example, the aniline (B41778) derivative can be diazotized using sodium nitrite (B80452) in the presence of a strong acid to form a diazonium salt. This intermediate can then be subjected to Sandmeyer-type reactions to introduce a variety of substituents, such as halogens, cyano, or hydroxyl groups, onto the aromatic ring.

Furthermore, the amino group can be acylated to form amides, sulfonamides, or ureas. These derivatizations are common in the development of pharmaceuticals and agrochemicals, where the difluoromethyl group can impart desirable properties such as increased metabolic stability and enhanced biological activity. wikipedia.org The derivatization of anilines with various reagents is a well-established field, offering numerous possibilities for creating diverse chemical libraries based on the 4-(difluoromethyl)aniline scaffold. nih.gov

Spectroscopic and Structural Characterization Techniques in 1 Difluoromethyl 4 Nitrobenzene Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of 1-(difluoromethyl)-4-nitrobenzene by providing detailed information about the hydrogen, fluorine, and carbon atoms within the molecule.

¹H NMR Applications

Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the hydrogen atoms in this compound. The aromatic protons on the benzene (B151609) ring typically appear as multiplets in the downfield region of the spectrum due to the electron-withdrawing effects of the nitro and difluoromethyl groups. For a related compound, 1-(2,2-dichlorovinyl)-4-nitrobenzene, the aromatic protons appear as a multiplet between δ 8.22-8.25 ppm and δ 7.68-7.72 ppm. rsc.org The proton of the difluoromethyl group (CHF₂) characteristically presents as a triplet due to coupling with the two adjacent fluorine atoms.

¹⁹F NMR Applications

Fluorine-19 NMR (¹⁹F NMR) is a highly sensitive technique crucial for confirming the presence and electronic environment of the fluorine atoms in the difluoromethyl group. huji.ac.il The two fluorine atoms are equivalent and couple with the adjacent proton, resulting in a doublet in the ¹⁹F NMR spectrum. For instance, in a similar compound, difluoromethyl 4-methoxybenzoate, the ¹⁹F NMR spectrum shows a doublet at δ -91.27 ppm with a coupling constant (J) of 71.4 Hz. rsc.org This large coupling constant is characteristic of geminal H-F coupling.

¹³C NMR Applications

Carbon-13 NMR (¹³C NMR) provides a map of the carbon skeleton of this compound. The spectrum displays distinct signals for each unique carbon atom. The carbon of the difluoromethyl group (CHF₂) appears as a triplet due to coupling with the two fluorine atoms. The aromatic carbons show four distinct signals. The carbon atom attached to the nitro group (C-NO₂) is typically found significantly downfield. For 1-(2,2-dichlorovinyl)-4-nitrobenzene, the ¹³C NMR signals are observed at δ 147.15, 139.56, 129.37, 126.70, 125.28, and 123.75 ppm. rsc.org The chemical shifts are influenced by the electron-withdrawing nature of the substituents. stackexchange.com

Table 1: Representative NMR Data for Compounds Structurally Related to this compound

| Compound | ¹H NMR (δ, ppm) | ¹⁹F NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Source |

| 1-(2,2-Dichlorovinyl)-4-nitrobenzene | 8.22-8.25 (m, 2H), 7.68-7.72 (m, 2H), 6.94 (s, 1H) | Not Applicable | 147.15, 139.56, 129.37, 126.70, 125.28, 123.75 | rsc.org |

| Difluoromethyl 4-methoxybenzoate | 8.02 (d, J=9.0 Hz, 2H), 7.28 (t, J=71.4 Hz, 1H), 6.94 (d, J=9.0 Hz, 2H), 3.87 (s, 3H) | -91.27 (d, J=71.4 Hz) | Not specified in the provided text | rsc.org |

| 1-(Fluoromethyl)-4-nitrobenzene | 8.23 (d, J=8.1 Hz, 2H), 7.51 (d, J=8.1 Hz, 2H), 5.49 (d, J=46.7 Hz, 2H) | Not specified in the provided text | 143.3 (d, J=17.7 Hz), 126.9 (d, J=7.1 Hz), 123.7, 82.8 (d, J=170.5 Hz) | rsc.org |

Mass Spectrometry (MS) for Molecular Confirmation

Mass spectrometry is employed to determine the molecular weight and confirm the elemental composition of this compound. The compound has a molecular formula of C₇H₅F₂NO₂ and a molecular weight of 173.12 g/mol . sigmaaldrich.comavantorsciences.com High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which helps in confirming the molecular formula. For example, the predicted monoisotopic mass is 173.02884 Da. uni.lu The mass spectrum will show a molecular ion peak ([M]⁺) corresponding to this mass, and fragmentation patterns can offer further structural information.

Table 2: Predicted m/z Values for Adducts of this compound

| Adduct | m/z |

| [M+H]⁺ | 174.03612 |

| [M+Na]⁺ | 196.01806 |

| [M-H]⁻ | 172.02156 |

| [M+NH₄]⁺ | 191.06266 |

| [M+K]⁺ | 211.99200 |

| Source: PubChemLite uni.lu |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in this compound. The IR spectrum exhibits characteristic absorption bands that correspond to the vibrations of specific bonds. The most prominent bands are associated with the nitro (NO₂) group, the carbon-fluorine (C-F) bonds, and the aromatic ring.

The nitro group typically shows two strong stretching vibrations: an asymmetric stretch between 1550-1475 cm⁻¹ and a symmetric stretch between 1360-1290 cm⁻¹. orgchemboulder.com The C-F stretching vibrations of the difluoromethyl group are expected to appear in the region of 1100-1000 cm⁻¹. The aromatic ring will exhibit C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1400 cm⁻¹ region. vscht.czlibretexts.org For the related compound 1-(fluoromethyl)-4-nitrobenzene, characteristic IR peaks are observed at 3115, 3086, 1605, 1504, and 1347 cm⁻¹. rsc.org

Computational and Theoretical Investigations of 1 Difluoromethyl 4 Nitrobenzene and Its Reactivity

Density Functional Theory (DFT) Studies on Reaction Mechanisms

While comprehensive DFT studies covering a wide range of reaction mechanisms for 1-(difluoromethyl)-4-nitrobenzene are not extensively documented in publicly available research, specific mechanistic aspects have been computationally explored. One such area is the base-promoted fragmentation of related pentafluorinated gem-diols to generate α,α-difluorobenzyl carbanions, where this compound is a key product.

In a study investigating this fragmentation, it was hypothesized that the generation of the α,α-difluorobenzyl carbanion could potentially arise from the deprotonation of this compound under basic conditions. To test this, a computational experiment was modeled where this compound was treated with potassium carbonate in DMSO at 60 °C. The results of this theoretical experiment indicated that no reaction occurred, with only the starting material being observed. nih.gov This suggests that under these conditions, the direct deprotonation of the difluoromethyl group is not a favored reaction pathway.

Elucidation of Reactivity Trends through Computational Analysis

Computational analyses have been employed to elucidate the reactivity trends of this compound, particularly concerning the electronic effects of its substituents on carbanion stability. The presence of the electron-withdrawing nitro group in the para position is crucial for the reactivity of the molecule and the stability of potential intermediates.

A frontier orbital analysis performed at the B3LYP/6−31+G* level of theory highlights the electronic landscape of the corresponding arylated difluoromethyl carbanion. The analysis reveals that the lowest unoccupied molecular orbital (LUMO) of the para-nitro group effectively overlaps with the highest occupied molecular orbitals (HOMO) of the carbanion. nih.gov This overlap facilitates the delocalization of the negative charge, thereby stabilizing the carbanion intermediate. The strong electron-withdrawing nature of the para-nitro group is a key factor in this stabilization. nih.gov

Energetic Profiles of Reaction Pathways

The energetic profiles of specific reaction pathways involving this compound have been computationally determined to understand the thermodynamics of these processes. For instance, the fragmentation of a precursor molecule, 1,1,1,3,3-pentafluoro-3-(4-nitrophenyl)propane-2,2-diol, to yield this compound through the release of trifluoroacetate (B77799) has been studied.

Table 1: Calculated Energetic and Electronic Properties

| Compound/Intermediate | Property | Calculated Value |

| Product from para-nitro precursor fragmentation | Net ESP charge on the nitro group | -0.85 |

| Product from meta-nitro precursor fragmentation | Net ESP charge on the nitro group | -0.23 |

| Fragmentation of meta-nitro precursor to trifluoroacetate | Reaction Free Energy (kcal/mol) | -24.3 |

Molecular Orbital Analysis and Electronic Structure Studies

Molecular orbital analysis provides a detailed picture of the electronic structure of this compound and its reactive intermediates. The distribution and energies of the frontier molecular orbitals (HOMO and LUMO) are particularly important in determining the molecule's reactivity.

A frontier orbital analysis at the B3LYP/6−31+G* level of theory has been used to rationalize the stability of the α,α-difluorobenzyl carbanion derived from a precursor to this compound. nih.gov This analysis shows that the LUMO associated with the para-nitro group has a favorable overlap with the HOMO of the difluoromethyl carbanion. nih.gov This interaction allows for the withdrawal of electron density from the carbanionic center, distributing it over the aromatic ring and the nitro group, which is a key stabilizing factor. nih.gov

The electronic structure is further elucidated by the calculation of electrostatic-potential-derived (ESP) charges. For the product formed from the fragmentation leading to this compound, the calculated ESP charge on the nitro group is -0.85, indicating a strong polarization of the electron density towards the nitro group. nih.gov

Advanced Applications and Research Prospects of 1 Difluoromethyl 4 Nitrobenzene

Role in the Construction of Difluoromethylated Arenes and Heteroarenes

1-(Difluoromethyl)-4-nitrobenzene is a pivotal precursor in the synthesis of functionalized difluoromethylated aromatic and heteroaromatic systems. lookchem.comcymitquimica.com The most fundamental and widely employed strategy involves the chemical reduction of the nitro group to an amine, yielding 4-(difluoromethyl)aniline (B1424316). orgoreview.comgoogle.com This transformation is significant because the resulting aniline (B41778) is a versatile intermediate that can undergo a multitude of subsequent reactions to build complex molecular frameworks.

The reduction of the nitro group can be achieved under various conditions, including catalytic hydrogenation or using metal catalysts in acidic media (e.g., Fe/HCl), which selectively targets the nitro group while leaving the difluoromethyl group intact. vub.bechemrxiv.org

Once formed, 4-(difluoromethyl)aniline serves as the foundational building block for various synthetic elaborations:

Diazotization Reactions: The primary amine of 4-(difluoromethyl)aniline can be converted into a diazonium salt. This intermediate is highly reactive and can be used in Sandmeyer-type reactions to introduce a variety of substituents (e.g., halogens, cyano groups) onto the aromatic ring, creating a diverse panel of difluoromethylated arenes.

Amide Coupling: The aniline can be acylated through reactions with carboxylic acids or their derivatives to form amides. These amide-containing compounds can be important final products or intermediates for further transformations.

Heterocycle Formation: The true synthetic power of 4-(difluoromethyl)aniline is realized in its use for constructing heterocyclic systems, which are ubiquitous in pharmaceuticals. nih.govnih.gov By reacting it with appropriate dicarbonyl compounds or their equivalents, a wide range of difluoromethyl-substituted heterocycles can be synthesized. For instance, condensation reactions with β-ketoesters or similar synthons can lead to the formation of quinolines, pyrazoles, and other important heterocyclic cores. researchgate.netnih.gov The presence of the difluoromethyl group on these heterocycles is highly desirable for modulating their pharmacological properties. nih.gov

The following table summarizes key transformations starting from 4-(difluoromethyl)aniline to produce various difluoromethylated arenes and heteroarenes.

| Starting Material | Reagent(s) | Product Class | Significance |

| 4-(Difluoromethyl)aniline | 1. NaNO₂, HCl2. CuX (X=Cl, Br, CN) | Substituted Difluoromethylbenzenes | Access to diverse functionalized arenes |

| 4-(Difluoromethyl)aniline | R-COCl or (RCO)₂O | N-(4-Difluoromethylphenyl) amides | Precursors for more complex molecules |

| 4-(Difluoromethyl)aniline | β-Dicarbonyl compounds | Difluoromethyl-substituted Quinolines, etc. | Core structures in medicinal chemistry |

| 4-(Difluoromethyl)aniline | α,β-Unsaturated ketones | Difluoromethyl-substituted Pyridines | Important heterocyclic scaffolds |

Utility in the Synthesis of Medicinally Relevant Fluorinated Compounds

The difluoromethyl group is often considered a bioisostere of hydroxyl, thiol, or even amide groups, capable of improving metabolic stability and cell membrane permeability. nih.gov this compound is therefore a valuable starting material for the synthesis of medicinally relevant compounds where these properties are desired. lookchem.com

A prominent example of its utility is in the preparation of radiotracers for positron emission tomography (PET), a critical imaging technique in medical diagnostics and neuroscience research. Specifically, this compound has been used as a key reagent in the synthesis of fluorine-18-labeled fluoxetine. lookchem.comchemicalbook.com This radiolabeled version of the well-known antidepressant allows for the in-vivo study of serotonin (B10506) reuptake sites in the brain, aiding in the understanding of psychiatric disorders. lookchem.com

Furthermore, the derivatives of this compound, particularly 4-(difluoromethyl)aniline, are instrumental in building molecules with potential therapeutic applications. The incorporation of the 4-(difluoromethyl)phenyl motif into various heterocyclic systems, such as quinoxalin-2-ones, is a strategy employed in drug discovery to create novel compounds with enhanced biological activity. nih.gov The difluoromethyl group in these structures can influence binding to biological targets and improve pharmacokinetic profiles. nih.gov

Development of New Synthetic Strategies Utilizing its Unique Reactivity

The reactivity of this compound is dominated by the electron-withdrawing nature of its two functional groups. The primary synthetic strategy revolves around the selective transformation of the nitro group. The development of efficient and selective reduction methods is crucial for the utility of this compound. While classical methods like catalytic hydrogenation are effective, modern synthetic chemistry continues to seek milder and more functional-group-tolerant conditions. vub.begoogle.com

The presence of the strongly deactivating nitro group also makes the aromatic ring highly electron-deficient, which in principle makes it susceptible to nucleophilic aromatic substitution (SNAr). libretexts.orgmasterorganicchemistry.com In SNAr reactions, a nucleophile attacks the ring and displaces a leaving group. nih.gov For a reaction to be facile, strong electron-withdrawing groups must be present at positions ortho or para to the leaving group to stabilize the negatively charged intermediate (a Meisenheimer complex). libretexts.orgnih.gov

In this compound, the nitro group is para to the difluoromethyl group. However, the CHF₂ group is not a conventional leaving group like a halide. Therefore, the most practical reaction pathway is the reduction of the nitro group. orgoreview.com Nevertheless, the compound serves as an important substrate for studying the electronic effects of the difluoromethyl group on aromatic systems and for theoretical investigations into SNAr reaction mechanisms. libretexts.org The unique combination of a stable, electron-withdrawing CHF₂ group and a readily transformable nitro group is the key to its synthetic utility.

The table below outlines the primary reactive pathways of this compound.

| Reaction Type | Reagents / Conditions | Key Intermediate / Product | Notes |

| Nitro Group Reduction | H₂, Pd/C or Fe/HCl, Sn/HCl | 4-(Difluoromethyl)aniline | The most common and useful transformation. orgoreview.comvub.be |

| Nucleophilic Aromatic Substitution (Theoretical) | Strong Nucleophile | (Hypothetical displacement of F) | While the nitro group activates the ring, the C-F bonds in the CHF₂ group are strong, and it is not a facile leaving group under typical SNAr conditions. The primary reaction is reduction. |

Potential as a Precursor for Novel Chemical Entities

The potential of this compound as a precursor for novel chemical entities is substantial, primarily through its derivative, 4-(difluoromethyl)aniline. This intermediate is a launchpad for accessing a new chemical space of difluoromethylated compounds, which are of high interest in drug discovery and agrochemicals. lookchem.comcymitquimica.com

Future research is likely to focus on employing 4-(difluoromethyl)aniline in modern, sophisticated synthetic reactions that are currently underutilized for this specific substrate. These include:

Palladium-catalyzed Cross-Coupling Reactions: Buchwald-Hartwig amination or Suzuki-Miyaura coupling reactions using 4-(difluoromethyl)aniline or its diazonium salt derivatives could lead to the synthesis of complex biaryls and other elaborate structures containing the difluoromethyl tag.

Photoredox Catalysis: Emerging light-mediated reactions could enable novel transformations of 4-(difluoromethyl)aniline, such as direct C-H functionalization of the aniline ring or its coupling with radical precursors to build unique molecular scaffolds under mild conditions. nih.gov

Multi-component Reactions: Using 4-(difluoromethyl)aniline as one of the components in reactions like the Ugi or Passerini reaction would allow for the rapid assembly of complex, drug-like molecules in a single step, introducing the valuable difluoromethyl motif with high efficiency.

The strategic incorporation of the difluoromethyl group can lead to the development of new pharmaceuticals with improved efficacy and safety profiles or agrochemicals with enhanced potency. lookchem.com As synthetic methodologies continue to advance, the role of this compound as a fundamental building block for these next-generation chemical entities is set to expand.

Future Directions in the Academic Research of 1 Difluoromethyl 4 Nitrobenzene

Exploration of Undiscovered Reaction Pathways and Catalytic Methods

The reactivity of 1-(difluoromethyl)-4-nitrobenzene is a fertile ground for the discovery of novel chemical transformations. While the nitro group and the difluoromethyl moiety are its primary reactive sites, future research will likely focus on innovative catalytic methods to functionalize this molecule in unprecedented ways.

One promising avenue is the exploration of C-H bond activation on the aromatic ring. Directed by the nitro group, regioselective C-H functionalization reactions, such as ortho-arylation, -benzylation, and -allylation, could provide direct routes to a variety of substituted derivatives. rsc.org This would bypass the need for pre-functionalized starting materials, offering a more atom-economical approach to complex molecules.

Furthermore, the activation of the C-F bonds within the difluoromethyl group presents a significant but rewarding challenge. ccspublishing.org.cnnih.gov Recent advances in transition-metal catalysis and photoredox catalysis have shown promise in the selective functionalization of C(sp³)–F bonds. ccspublishing.org.cn Applying these methods to this compound could lead to the formation of novel organofluorine compounds that are otherwise difficult to access. For instance, the development of catalytic systems that can selectively cleave a single C-F bond would open up pathways to monofluorinated derivatives.

The nitro group itself is a versatile functional handle. Beyond its common reduction to an amine, research into denitrative functionalization is gaining traction. rsc.orgresearchgate.netscilit.com These reactions, which involve the cleavage of the C-NO2 bond and its replacement with other functional groups, offer a powerful strategy for molecular diversification. rsc.orgresearchgate.net Applying these methods to this compound could yield a wide array of derivatives with unique electronic and steric properties.

| Research Area | Potential Transformation | Significance |

| C-H Activation | Ortho-functionalization of the aromatic ring | Atom-economical synthesis of substituted derivatives |

| C-F Bond Activation | Selective mono-defluorination/functionalization | Access to novel organofluorine compounds |

| Denitrative Functionalization | Replacement of the nitro group with other functionalities | Molecular diversification and novel scaffolds |

Asymmetric Synthesis Applications and Stereoselective Transformations

The development of methods for the asymmetric synthesis of chiral molecules containing the difluoromethyl group is a key area of future research. The unique steric and electronic properties of the CF2H group make it a valuable bioisostere in medicinal chemistry, and the ability to control its spatial orientation is crucial for optimizing biological activity. nih.gov

A primary focus will be the asymmetric reduction of the nitro group in this compound to produce chiral 4-(difluoromethyl)aniline (B1424316) derivatives. While various methods exist for the reduction of nitroarenes, achieving high enantioselectivity remains a challenge. Future work will likely involve the development of novel chiral catalysts, including transition metal complexes and organocatalysts, for this transformation. acs.org

Another important direction is the use of this compound and its derivatives in stereoselective addition reactions . For instance, the corresponding aniline (B41778) can be converted into imines, which can then undergo stereoselective nucleophilic additions to create chiral α-difluoromethylamines. nih.gov Research in this area will focus on the design of new chiral reagents and catalysts to control the diastereoselectivity and enantioselectivity of these reactions.

Furthermore, the chiral resolution of racemic mixtures of derivatives of this compound will continue to be an important technique. wikipedia.orgnih.gov This can be achieved through the formation of diastereomeric salts with chiral resolving agents or through chiral chromatography. Developing more efficient and scalable resolution methods will be crucial for the practical synthesis of enantiomerically pure compounds.

| Approach | Target Transformation | Key Challenge |

| Asymmetric Catalysis | Enantioselective reduction of the nitro group | Development of highly enantioselective catalysts |

| Stereoselective Addition | Diastereo- and enantioselective addition to imine derivatives | Control of stereochemistry at the new chiral center |

| Chiral Resolution | Separation of enantiomers | Efficient and scalable separation techniques |

Integration into Complex Molecular Architectures and Natural Product Synthesis

The unique properties of the difluoromethylphenyl moiety make it an attractive building block for the synthesis of complex molecules, including pharmaceuticals, agrochemicals, and natural products. nih.gov Future research will focus on developing efficient strategies to incorporate this structural motif into larger and more intricate molecular architectures.

A key intermediate for this purpose is 4-(difluoromethyl)aniline , which can be readily synthesized by the reduction of this compound. This aniline derivative serves as a versatile precursor for a wide range of chemical transformations, including amide bond formation, cross-coupling reactions, and the synthesis of heterocyclic compounds. mdpi.com For example, it has been used in the synthesis of novel diamide (B1670390) compounds with potential fungicidal and insecticidal activities. nih.gov

The direct use of this compound as a building block in total synthesis is another area of interest. Its electron-withdrawing nitro group can activate the aromatic ring for nucleophilic aromatic substitution reactions, allowing for the introduction of various substituents. Subsequent reduction of the nitro group and further functionalization can then be used to construct complex target molecules.

The development of late-stage functionalization methods to introduce the difluoromethyl group into complex molecules is also a significant research direction. rsc.org This approach is particularly valuable in drug discovery, as it allows for the rapid generation of analogues with improved pharmacokinetic properties. While this research may not directly involve this compound as a starting material, the knowledge gained from studying its reactivity will inform the design of new difluoromethylation reagents and methods.

| Application Area | Key Intermediate/Strategy | Example |

| Agrochemicals | 4-(Difluoromethyl)aniline | Synthesis of novel diamide pesticides nih.gov |

| Pharmaceuticals | 4-(Difluoromethyl)aniline | Building block for bioactive molecules |

| Total Synthesis | This compound | Nucleophilic aromatic substitution followed by further transformations |

| Late-Stage Functionalization | Difluoromethylation reagents | Modification of complex drug candidates rsc.org |

Development of Sustainable Synthetic Methodologies

In line with the growing emphasis on green chemistry, future research on this compound will undoubtedly focus on the development of more sustainable synthetic methodologies. researchgate.netacademie-sciences.fr This includes the use of environmentally benign reagents and solvents, the development of catalytic processes with high efficiency and selectivity, and the implementation of energy-efficient technologies such as flow chemistry. soton.ac.ukewadirect.comvapourtec.comresearchgate.netgoogle.com

A major area of focus will be the sustainable reduction of the nitro group . Traditional methods often employ stoichiometric amounts of metal reductants, which generate significant waste. Future research will explore catalytic hydrogenation using earth-abundant metal catalysts and the use of green hydrogen sources. rsc.orgBiocatalysis , using enzymes such as nitroreductases, offers a highly selective and environmentally friendly alternative for this transformation. researchgate.netacademie-sciences.frscispace.comdtu.dkutdallas.edu

The development of flow chemistry processes for the synthesis and functionalization of this compound is another promising avenue. soton.ac.ukewadirect.comvapourtec.comresearchgate.netgoogle.com Continuous flow reactors offer enhanced safety, improved heat and mass transfer, and the potential for process automation and scalability. This technology is particularly well-suited for hazardous reactions such as nitration. ewadirect.comvapourtec.comresearchgate.netgoogle.com

Furthermore, the use of greener solvents and the development of solvent-free reaction conditions will be crucial in minimizing the environmental impact of synthetic processes involving this compound. Research into solid-state reactions and mechanochemistry may also provide sustainable alternatives to traditional solution-phase chemistry.

| Sustainability Aspect | Future Direction | Potential Benefit |

| Reduction of Nitro Group | Catalytic hydrogenation, Biocatalysis | Reduced waste, milder reaction conditions |

| Process Technology | Continuous flow chemistry | Enhanced safety, scalability, and efficiency soton.ac.ukewadirect.comvapourtec.comresearchgate.netgoogle.com |

| Solvents and Reagents | Use of green solvents, solvent-free conditions | Minimized environmental footprint |

常见问题

Basic Research Questions

Q. What are the recommended methods for synthesizing 1-(difluoromethyl)-4-nitrobenzene, and how can reaction yields be optimized?

- Methodology : The synthesis typically involves nitration and fluorination steps. For example, nitration of difluoromethylbenzene derivatives followed by selective fluorination using agents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor®. Optimization strategies include:

- Temperature control (e.g., maintaining −78°C to 0°C during fluorination to minimize side reactions).

- Catalyst screening (e.g., Lewis acids like BF₃·Et₂O for nitration efficiency).

- Solvent selection (e.g., dichloromethane or THF for improved solubility of intermediates).

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Key Techniques :

- ¹H/¹³C NMR : To confirm the difluoromethyl group (δ ~5.5–6.5 ppm for CHF₂) and nitro group positioning. Coupling patterns (e.g., J₃,4 in aromatic protons) help assign substitution patterns .

- IR Spectroscopy : Peaks at ~1520 cm⁻¹ (asymmetric NO₂ stretch) and ~1350 cm⁻¹ (symmetric NO₂ stretch) validate nitro functionality.

- Mass Spectrometry (EI-MS) : Molecular ion peaks (m/z ≈ 173) and fragmentation patterns confirm molecular weight and structural integrity .

Q. What safety protocols are essential when handling this compound in the lab?

- Guidelines :

- Use PPE (gloves, goggles, lab coats) and work in a fume hood to avoid inhalation/contact.

- Store in airtight containers away from reducing agents (risk of exothermic decomposition).

- Neutralize waste with dilute NaOH before disposal to mitigate nitro group reactivity .

Advanced Research Questions

Q. How does the difluoromethyl group influence the electronic properties and reactivity of 4-nitrobenzene derivatives in electrophilic substitution reactions?

- Mechanistic Insight : The difluoromethyl group (−CF₂H) exerts a strong electron-withdrawing inductive effect, deactivating the benzene ring and directing electrophiles to meta positions. Computational studies (DFT) reveal:

- Reduced electron density at the para position (occupied by nitro group), lowering susceptibility to further electrophilic attack.

- Enhanced stability of intermediates due to fluorine’s electronegativity .

Q. What strategies can resolve contradictions in reported physical properties (e.g., melting points) of this compound?

- Analytical Approaches :

- Purity Assessment : Use HPLC or GC-MS to detect impurities (e.g., residual solvents or isomers).

- Crystallography : Single-crystal X-ray diffraction clarifies molecular packing and polymorphism.

- Reproducibility Tests : Replicate synthesis under standardized conditions (e.g., anhydrous solvents, inert atmosphere) .

Q. How can computational modeling predict the bioactivity of this compound derivatives in drug discovery?

- Methodology :

- Molecular Docking : Use software like AutoDock Vina to simulate interactions with target proteins (e.g., enzymes with nitroreductase activity).

- ADME Prediction : Tools like SwissADME assess fluorine’s impact on bioavailability (e.g., logP reduction for enhanced solubility).

- QSAR Studies : Correlate substituent effects (e.g., −CF₂H vs. −NO₂) with cytotoxicity or metabolic stability .

Q. What are the challenges in scaling up the synthesis of this compound while maintaining regioselectivity?

- Process Chemistry Considerations :

- Flow Reactors : Enable precise temperature control during nitration/fluorination steps.

- Catalyst Reusability : Immobilized catalysts (e.g., silica-supported fluorinating agents) reduce costs.

- In-line Analytics : Real-time FTIR or Raman spectroscopy monitors reaction progress and intermediate stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。